

An In-depth Technical Guide to the Crystal Structure of 3-Chloropropiophenone

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Compound of Interest

Compound Name: 3'-Chloropropiophenone

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This guide provides a comprehensive overview of the crystal structure and bonding parameters of 3-chloropropiophenone (also known as 3-chloro-1-phenylpropan-1-one). The information is based on crystallographic data deposited in the Cambridge Structural Database (CSDC) under the reference number 1501322. It is important to note that while the topic refers to **3'-chloropropiophenone**, the available crystallographic data corresponds to 3-chloropropiophenone.

Crystal Structure and Molecular Geometry

3-Chloropropiophenone (C_9H_9ClO) crystallizes in the monoclinic system with the space group $P2_1/c$.^[1] The molecule is nearly planar, with only slight deviations of the oxygen and chlorine atoms from the plane defined by the non-hydrogen atoms. The torsion angles within the alkyl side chain are minimal, indicating a relatively rigid conformation in the crystalline state.^{[1][2][3][4][5]} The crystal packing is characterized by stacks of molecules along the c-axis, with no significant hydrogen bonding observed.^{[1][2][3][4]}

The unit cell parameters and other crystallographic data for 3-chloropropiophenone are summarized in the table below.

| Parameter | Value |
|------------------|-----------------------------------|
| Chemical Formula | C ₉ H ₉ ClO |
| Molecular Weight | 168.61 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2 ₁ /c |
| a | 5.4485 (13) Å |
| b | 20.347 (5) Å |
| c | 7.4860 (17) Å |
| β | 102.123 (4)° |
| Volume | 811.4 (3) Å ³ |
| Z | 4 |
| Temperature | 150 K |
| Radiation Type | Mo Kα |
| CCDC Reference | 1501322 |

Key bond lengths within the 3-chloropropiophenone molecule are provided below. All bond lengths are reported to be within the expected ranges.[\[1\]](#)[\[3\]](#)

| Bond | Length (Å) |
|-------|-------------|
| C=O | 1.2158 (18) |
| C3-C4 | 1.491 (2) |
| C8-C9 | 1.388 (2) |
| C4-C9 | 1.393 (2) |

The following table summarizes significant bond angles in the 3-chloropropiophenone structure, which define its molecular geometry.

| Angle | Value (°) |
|-----------|-------------|
| C2-C1-Cl1 | 110.12 (11) |
| O1-C3-C2 | 120.58 (14) |
| C5-C4-C3 | 118.39 (13) |
| C6-C5-C4 | 120.52 (14) |
| C8-C7-C6 | 120.13 (15) |
| C8-C9-C4 | 120.33 (14) |
| C9-C4-C5 | 118.96 (14) |

The planarity of the molecule is further evidenced by its small torsion angles.

| Torsion Angle | Value (°) |
|---------------|--------------|
| Cl1-C1-C2-C3 | -178.09 (10) |
| C1-C2-C3-C4 | 174.28 (12) |
| C2-C3-C4-C9 | 5.2 (2) |
| C2-C3-C4-C5 | -175.26 (12) |
| C3-C4-C5-C6 | -179.35 (13) |
| C5-C6-C7-C8 | 0.1 (2) |
| C7-C8-C9-C4 | 0.4 (2) |
| C3-C4-C9-C8 | 179.21 (13) |

Experimental Protocols

3-Chloropropiophenone was synthesized in quantitative yield via the Friedel–Crafts acylation of benzene with 3-chloropropionyl chloride in dichloromethane.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)

Procedure:

- Aluminum chloride (AlCl_3 , 38.2 g, 286.5 mmol, 1.25 eq.) was suspended in 50 ml of dry dichloromethane at 0°C.
- A solution of 3-chloropropionyl chloride (29.1 g, 229.2 mmol, 1.0 eq.) in 90 ml of dichloromethane was added dropwise to the AlCl_3 suspension at 0°C.
- Following this, a solution of benzene (17.9 g, 229.2 mmol, 1.0 eq.) in 25 ml of dichloromethane was added dropwise at 0°C.
- The reaction mixture was stirred for 2 hours at 0°C and then for 12 hours at ambient temperature.
- The final solution was poured onto a mixture of ice (70 g) and concentrated hydrochloric acid (7 g).
- The organic phase was separated, and the aqueous phase was extracted twice with 100 ml portions of dichloromethane.
- The combined organic phases were washed twice with 150 ml portions of water and dried over Na_2SO_4 .
- The solvent was removed under reduced pressure to yield an off-white crystalline solid.
- Recrystallization from pentane afforded the final product (37.5 g, 97% yield).
- Colorless single crystals suitable for X-ray diffraction were obtained by slow evaporation of a pentane solution at 4°C over one week.^{[2][3][6]}

The crystal structure was determined using single-crystal X-ray diffraction.

Data Collection:

- Diffractometer: Bruker APEXII CCD
- Radiation: Mo $\text{K}\alpha$ ($\lambda = 0.71073 \text{ \AA}$)
- Temperature: 150 K

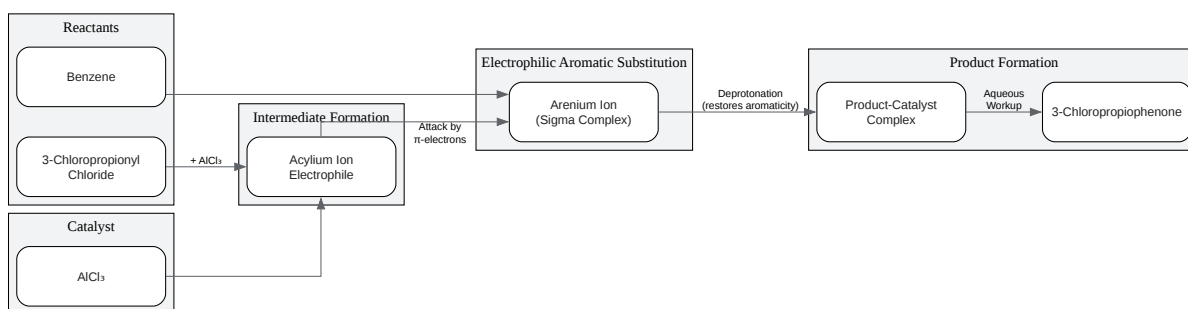
- Absorption Correction: Multi-scan (SADABS)

Structure Solution and Refinement:

- Structure Solution: Direct methods (SHELXS97)
- Refinement: Full-matrix least-squares on F^2 (SHELXL2014/7)
- Hydrogen Atoms: Located in a difference map and refined as riding on their parent atoms.

Logical Workflow: Synthesis of 3-Chloropropiophenone

As 3-chloropropiophenone is a synthetic building block, no biological signaling pathways are directly associated with it. Instead, a diagram illustrating the logical workflow of its synthesis via Friedel-Crafts acylation is provided below.



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Caption: Synthesis of 3-Chloropropiophenone via Friedel-Crafts Acylation.

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